molecular formula C11H10FN3S B1271583 4-allyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol CAS No. 205806-31-1

4-allyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B1271583
CAS No.: 205806-31-1
M. Wt: 235.28 g/mol
InChI Key: DMSRFFUUYVAHRE-UHFFFAOYSA-N
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Description

4-allyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol is a compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties . The presence of the triazole ring in its structure contributes to its significant biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-allyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol typically involves the reaction of 4-fluorobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized using an appropriate cyclizing agent, such as phosphorus oxychloride, to yield the desired triazole compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-allyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-allyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Potential use as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-allyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets. The triazole ring can bind to enzymes and inhibit their activity, leading to the disruption of essential biological processes. For example, it can inhibit the synthesis of ergosterol, a key component of fungal cell membranes, thereby exerting its antifungal effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-[(4,5-diphenyl-4H-1,2,4-triazol-3-ylthio)methyl]-4-phenyl(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol
  • 2-{[4-allyl-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-benzylacetamide

Uniqueness

4-allyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol is unique due to its specific substitution pattern on the triazole ring, which imparts distinct biological activities compared to other similar compounds. Its allyl and fluorophenyl groups contribute to its enhanced antimicrobial and antifungal properties .

Properties

IUPAC Name

3-(4-fluorophenyl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FN3S/c1-2-7-15-10(13-14-11(15)16)8-3-5-9(12)6-4-8/h2-6H,1,7H2,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMSRFFUUYVAHRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=NNC1=S)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00365767
Record name 4-allyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00365767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

23.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24825637
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

205806-31-1
Record name 4-allyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00365767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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